molecular formula C10H17NSi B8541360 Silanamine, 1,1,1-trimethyl-N-(4-methylphenyl)- CAS No. 63911-83-1

Silanamine, 1,1,1-trimethyl-N-(4-methylphenyl)-

Cat. No. B8541360
CAS RN: 63911-83-1
M. Wt: 179.33 g/mol
InChI Key: GKOGJMSMAQANGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silanamine, 1,1,1-trimethyl-N-(4-methylphenyl)- is a useful research compound. Its molecular formula is C10H17NSi and its molecular weight is 179.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silanamine, 1,1,1-trimethyl-N-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1,1,1-trimethyl-N-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63911-83-1

Product Name

Silanamine, 1,1,1-trimethyl-N-(4-methylphenyl)-

Molecular Formula

C10H17NSi

Molecular Weight

179.33 g/mol

IUPAC Name

4-methyl-N-trimethylsilylaniline

InChI

InChI=1S/C10H17NSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8,11H,1-4H3

InChI Key

GKOGJMSMAQANGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 ml of hexamethyldisilazane (0.12 mole) were added in 5 minutes to a mixture of 17.25 g (0.16 mole) of p-toluidine and 0.15 g (0.8 mmole) of saccharin which was heated to 130° C. in an oil bath. By titrating the ammonia evolved during the reaction, it was found that the calculated amount was evolved after refluxing for 2 hours and refluxing was continued for half an hour. The reaction mixture was vacuum distilled to yield 24.0 g (83%) of N-trimethylsilyl-p-toluidine with a boiling point of 98°-102° C. at 12-13 mm Hg.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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